molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441999
CAS No.: 943323-55-5
M. Wt: 212.05 g/mol
InChI Key: MGOYMEQGRDQCME-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 4-position and an amino group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are currently unknown

Biochemical Pathways

Without knowledge of the primary targets, it’s challenging to summarize the biochemical pathways affected by this compound . Future studies should focus on identifying these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their catalytic activities. Additionally, this compound interacts with proteins involved in DNA repair and replication, influencing the stability and integrity of genetic material .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are essential for cell growth, differentiation, and survival. The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, the compound has been found to inhibit certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term effects include alterations in cell cycle progression and apoptosis, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with nuclear transport proteins can influence its access to nuclear targets, thereby modulating gene expression and DNA repair processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and chromatin-associated proteins, or to the mitochondria, where it can influence metabolic processes and apoptosis. The precise localization of this compound within cells determines its specific biological effects .

Preparation Methods

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using reagents like ammonia or amines under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-1H-pyrrolo[2,3-b]pyridin-6-amine.

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696645
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-55-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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